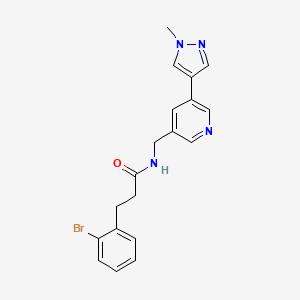

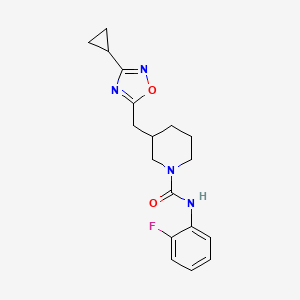

![molecular formula C17H17F3N4S B2936305 N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide CAS No. 951930-15-7](/img/structure/B2936305.png)

N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound seems to be a derivative of piperazine, which is a common moiety in many pharmaceuticals . Piperazine derivatives have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学的研究の応用

Antimicrobial Activity

This compound has been optimized for potency toward AcpS-PPTase but shows limited antibacterial activity. It is hypothesized that targeting both AcpS-PPTase and Sfp-PPTase enzymes simultaneously could effectively halt bacterial proliferation .

Anticancer and Antioxidant Agent

Compounds with similar structures have been reported to possess anticancer and antioxidant properties .

Anti-fibrotic Activity

Some related compounds have shown promising anti-fibrotic activities, which encourages further investigation into their potential therapeutic uses .

Chemical Intermediate for Crop-Protection Products

Derivatives of this compound are used as chemical intermediates in the synthesis of several crop-protection products .

Anti-tubercular Agents

Related compounds have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .

作用機序

Target of Action

The primary target of N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide is the bacterial Phosphopantetheinyl Transferase (PPTase) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

This compound acts as a potent inhibitor of bacterial PPTase . It is thought to bind to the active site of the enzyme, thereby preventing it from catalyzing its normal reactions . This inhibition of PPTase activity disrupts the normal metabolic processes of the bacteria, leading to a reduction in their growth and proliferation .

Biochemical Pathways

The inhibition of PPTase by N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide affects several biochemical pathways. PPTases are involved in a wide range of metabolic processes, including the synthesis of fatty acids and polyketides . By inhibiting PPTase, this compound disrupts these pathways, leading to a decrease in the production of these essential metabolites .

Pharmacokinetics

The compound is thought to have good bioavailability, as it has been shown to be effective when administered orally

Result of Action

The result of the action of N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide is a significant reduction in bacterial growth and proliferation . By inhibiting PPTase, this compound disrupts essential metabolic processes, leading to a decrease in bacterial viability .

Action Environment

The efficacy and stability of N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide can be influenced by various environmental factors. For example, the presence of an Sfp-PPTase in the bacterial genome provides an inborn mechanism of resistance Therefore, the effectiveness of this compound may vary depending on the specific genetic makeup of the bacterial strain

特性

IUPAC Name |

N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N4S/c18-17(19,20)13-6-7-15(21-12-13)23-8-10-24(11-9-23)16(25)22-14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDYYRYOZNBPAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=S)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

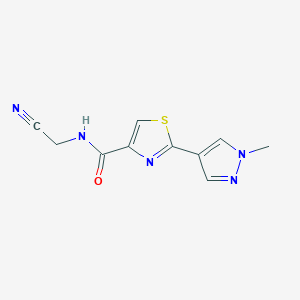

![Methyl 3-[methyl-[3-(methylamino)propanoyl]amino]propanoate;hydrochloride](/img/structure/B2936222.png)

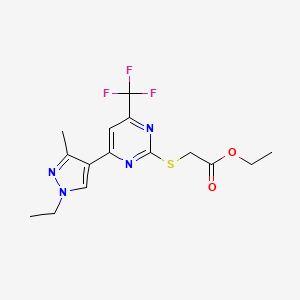

![4-chloro-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2936225.png)

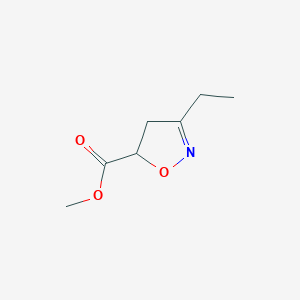

![3-(4-ethoxyphenyl)-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2936227.png)

![N-Ethyl-N-[2-[2-(4-methylphenyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2936229.png)

![methyl 6-acetyl-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2936230.png)

![3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B2936235.png)

![Ethyl 3-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]benzoate](/img/structure/B2936236.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,6-difluorobenzamide](/img/structure/B2936241.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2936244.png)